

N,N-Diphenylacetamide: A Technical Guide to its Discovery and Historical Context

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N,N-Diphenylacetamide*

Cat. No.: B359580

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **N,N-Diphenylacetamide**, a tertiary amide of significant interest in synthetic chemistry. The document details its physicochemical properties, outlines key experimental protocols for its synthesis, and delves into its historical context, tracing its origins from the foundational period of organic chemistry. This guide is intended to be a valuable resource for researchers, scientists, and professionals engaged in chemical synthesis and drug development.

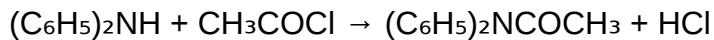
Introduction

N,N-Diphenylacetamide, also known as N-acetyl diphenylamine, is an aromatic organic compound featuring an acetyl group attached to the nitrogen atom of a diphenylamine moiety. Its structure, combining bulky phenyl groups with a planar amide, gives rise to unique chemical and physical properties that have been explored in various chemical contexts. While not as widely known as some of its structural relatives like acetanilide, **N,N-Diphenylacetamide** serves as an important model compound in the study of tertiary amides and has been utilized as a ligand and an intermediate in the synthesis of more complex molecules.^{[1][2][3]} This guide will explore the discovery, synthesis, and historical significance of this compound.

Physicochemical Properties

A summary of the key quantitative data for **N,N-Diphenylacetamide** is presented in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	N,N-diphenylacetamide	[4]
Synonyms	N-Acetyldiphenylamine, Diphenylacetamide, N- Phenylacetanilide	[1][5]
CAS Number	519-87-9	[1][4]
Molecular Formula	C ₁₄ H ₁₃ NO	[1][4]
Molecular Weight	211.26 g/mol	[1][4]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	100-103 °C	[1][6]
Boiling Point	130 °C at 0.02 mm Hg	[1][6]
Density	~1.125 g/cm ³ (estimate)	[2][6]
Flash Point	199.7 °C	[6]
Solubility	Moderately soluble in water, soluble in many common organic solvents.	[7]
pKa	-3.21 ± 0.50 (Predicted)	[1]
LogP	3.37120	[6]

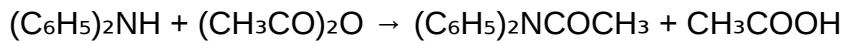

Experimental Protocols: Synthesis of N,N-Diphenylacetamide

The primary methods for the synthesis of **N,N-Diphenylacetamide** involve the N-acetylation of diphenylamine. This is typically achieved by reacting diphenylamine with an acetylating agent such as acetyl chloride or acetic anhydride.

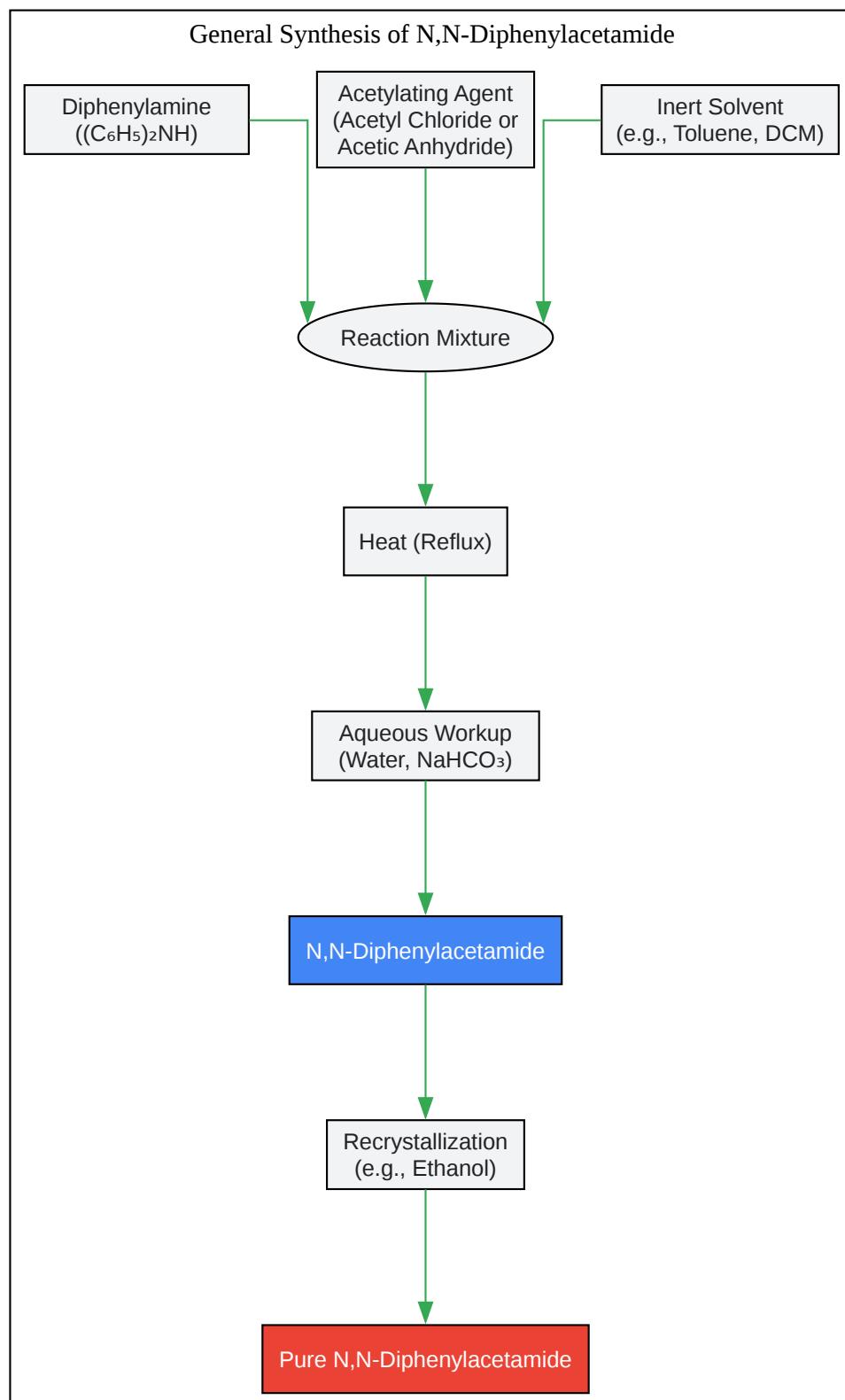
Synthesis via Acetyl Chloride

This method utilizes the high reactivity of acetyl chloride to achieve efficient acetylation of diphenylamine.

Reaction:



Procedure:


- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diphenylamine (1 molar equivalent) in a suitable inert solvent such as toluene or dichloromethane (DCM).[8][9]
- Slowly add acetyl chloride (at least 1 molar equivalent) to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable reaction temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours to ensure the reaction goes to completion.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Carefully pour the mixture into a beaker containing crushed ice or cold water to precipitate the crude product and to quench any unreacted acetyl chloride.[8]
- Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any hydrochloric acid and other water-soluble impurities.
- The crude **N,N-Diphenylacetamide** can be purified by recrystallization from a suitable solvent, such as ethanol.[8]

Synthesis via Acetic Anhydride

This method uses the less reactive but more easily handled acetic anhydride as the acetylating agent.

Reaction:**Procedure:**

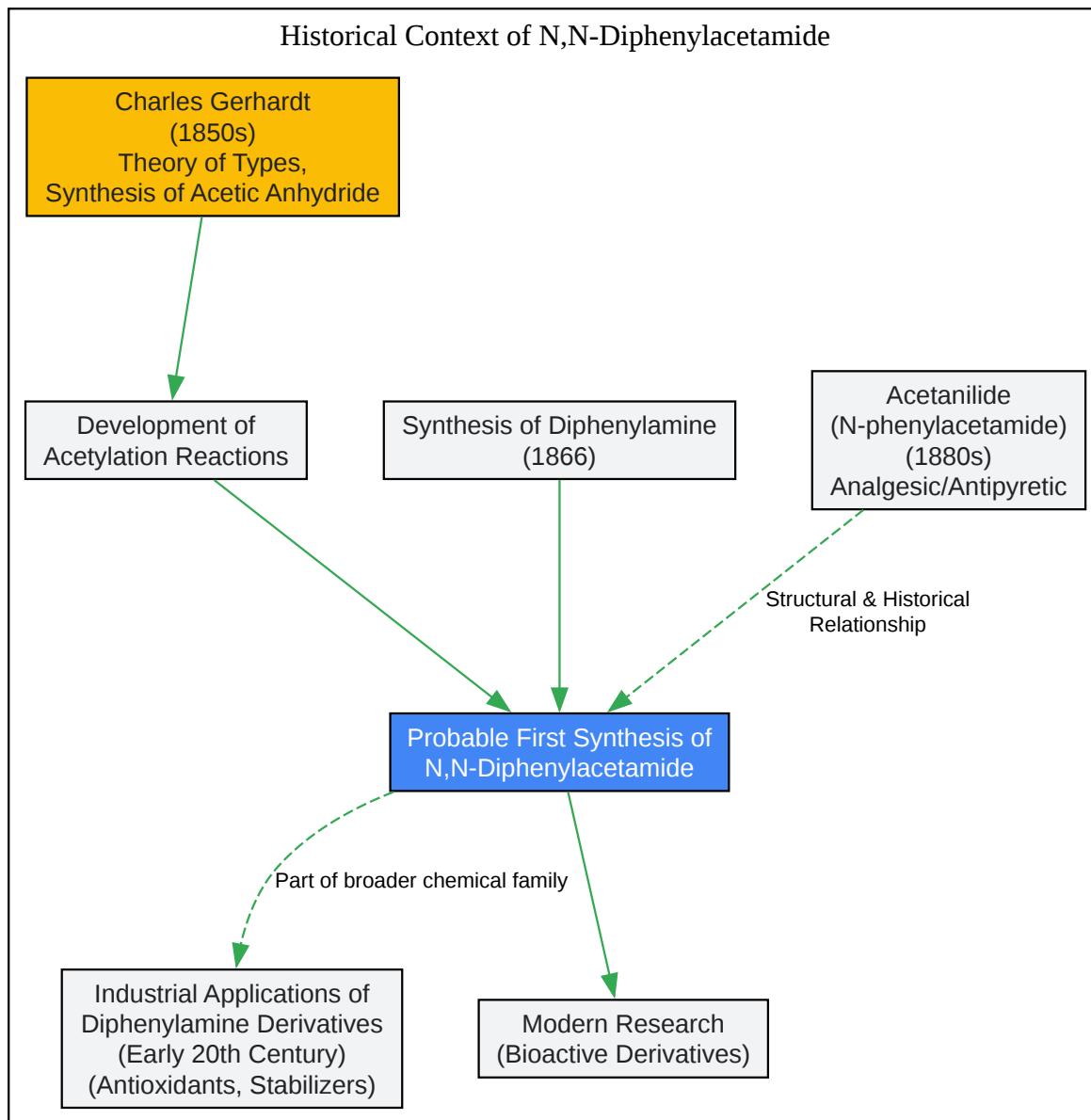
- In a round-bottom flask fitted with a reflux condenser, combine diphenylamine (1 molar equivalent) and an excess of acetic anhydride (typically 2-3 molar equivalents).[9][10]
- The reaction can be performed neat or in the presence of an inert solvent like glacial acetic acid.[11]
- Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress should be monitored by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Slowly and carefully pour the cooled mixture into a large volume of cold water with vigorous stirring to precipitate the product and hydrolyze the excess acetic anhydride.
- Isolate the crude product by vacuum filtration and wash thoroughly with cold water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acetic acid.
- The product can be further purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.

[Click to download full resolution via product page](#)

Synthetic Workflow for N,N-Diphenylacetamide.

Discovery and Historical Context

The precise date and discoverer of **N,N-Diphenylacetamide** are not prominently documented in readily available historical records. However, its discovery can be situated within the broader context of the development of organic synthesis in the mid-19th century. The foundational work on amides and acetylation reactions was laid by chemists such as Charles Gerhardt and Auguste Cahours.


Gerhardt's work in the 1850s on the theory of types and his synthesis of acid anhydrides, including acetic anhydride, were monumental in providing the tools and theoretical framework for reactions like the acetylation of amines.^{[12][13]} His investigations into the reactions of acid chlorides and anhydrides with various organic compounds paved the way for the systematic synthesis of amides.

The parent amine, diphenylamine, was first purposefully synthesized in 1866 by a group of French chemists.^[7] Given the established methods of acetylation at the time, it is highly probable that **N,N-Diphenylacetamide** was first synthesized shortly thereafter by reacting diphenylamine with either acetyl chloride or acetic anhydride.

The historical significance of **N,N-Diphenylacetamide** is also linked to its simpler analogue, acetanilide (N-phenylacetamide). Acetanilide was introduced as an analgesic and antipyretic in the 1880s, marking one of the earliest successes in synthetic medicinal chemistry.^[14] The therapeutic application of acetanilide spurred further research into N-acylated aromatic amines, a class to which **N,N-Diphenylacetamide** belongs.

In the early 20th century, diphenylamine and its derivatives found significant industrial applications. They were, and continue to be, widely used as antioxidants in the rubber industry, as stabilizers for nitrocellulose-based explosives and propellants, and in the synthesis of dyes and pharmaceuticals.^{[7][15][16][17]} While **N,N-Diphenylacetamide** itself may not have had a large-scale industrial application, its synthesis and chemical properties would have been of interest within the broader exploration of diphenylamine chemistry.

More recently, research has explored the synthesis of various derivatives of **N,N-Diphenylacetamide**, investigating their potential biological activities, including antimicrobial and analgesic properties.^{[8][18][19][20]}

[Click to download full resolution via product page](#)

Logical Relationships in the Historical Context.

Conclusion

N,N-Diphenylacetamide, while not a compound of major industrial or pharmaceutical fame in its own right, holds a significant place in the landscape of organic chemistry. Its synthesis is a classic example of N-acetylation, a fundamental transformation in organic synthesis. The historical context of its likely discovery is rooted in the pioneering work of 19th-century chemists who laid the groundwork for modern synthetic chemistry. Today, it continues to be a relevant molecule in research, particularly as a scaffold for the development of new compounds with potential biological activities. This guide has provided a detailed overview of its properties, synthesis, and historical background to serve as a valuable reference for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N,N-DIPHENYLACETAMIDE CAS#: 519-87-9 [amp.chemicalbook.com]
- 2. Acetamide,N,N-diphenyl- | CAS#:519-87-9 | Chemsoc [chemsoc.com]
- 3. N,N-DIPHENYLACETAMIDE CAS#: 519-87-9 [m.chemicalbook.com]
- 4. N,N-Diphenylacetamide | C14H13NO | CID 10615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. Page loading... [guidechem.com]
- 7. Diphenylamine - Wikipedia [en.wikipedia.org]
- 8. Synthesis and antimicrobial activity of some new diphenylamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Charles Gerhardt | French Chemist & Organic Synthesis Pioneer | Britannica [britannica.com]

- 13. [Clarification on publications concerning the synthesis of acetylsalicylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Paracetamol - Wikipedia [en.wikipedia.org]
- 15. Diphenylamine - 1,1,1-Trichloroethane and Four Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The biodegradability of diphenylamine_Chemicalbook [chemicalbook.com]
- 18. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 19. jddtonline.info [jddtonline.info]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N,N-Diphenylacetamide: A Technical Guide to its Discovery and Historical Context]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b359580#n-n-diphenylacetamide-discovery-and-historical-context>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com